molecular formula C13H25ClN2O B2892054 N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride CAS No. 1286274-71-2

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride

Cat. No.: B2892054
CAS No.: 1286274-71-2
M. Wt: 260.81
InChI Key: KTGXTOFEOAGHQB-GJTSMBTKSA-N
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Description

N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Cyclohexanone Derivatives: One common method involves the reduction of cyclohexanone derivatives to form the corresponding cyclohexylamine, followed by subsequent reactions to introduce the carboxamide group.

  • Amination of Cyclohexanecarboxylic Acid: Another approach involves the amination of cyclohexanecarboxylic acid, followed by the formation of the carboxamide group.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors, with precise control over reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution Reactions: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield cyclohexanone derivatives.

  • Reduction Products: Reduction can produce cyclohexylamine derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It can serve as a ligand in biological studies, interacting with various biomolecules and receptors.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride can be compared with other similar compounds, such as:

  • Cyclohexylamine: Similar in structure but lacks the carboxamide group.

  • Cyclohexanecarboxamide: Similar in structure but lacks the amino group.

  • Other Aminocyclohexyl Derivatives: Various derivatives with different substituents on the cyclohexane ring.

Uniqueness: The uniqueness of N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride lies in its combination of the amino and carboxamide groups on the cyclohexane ring, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-aminocyclohexyl)cyclohexanecarboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10;/h10-12H,1-9,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGXTOFEOAGHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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